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molecular formula C16H13N<br>C10H7NHC6H5<br>C16H13N B057967 N-Phenyl-2-naphthylamine CAS No. 135-88-6

N-Phenyl-2-naphthylamine

Cat. No. B057967
M. Wt: 219.28 g/mol
InChI Key: KEQFTVQCIQJIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05102566

Procedure details

N-phenyl-2-naphthylamine; octylated diphenylamine; 4-n-butylaminophenol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
octylated diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:17]=[CH:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(NC1C=CC(O)=CC=1)CCC>>[C:1]1([NH:7][C:8]2[C:9]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:15]=[CH:16][CH:17]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC2=CC=CC=C2C=C1
Step Two
Name
octylated diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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